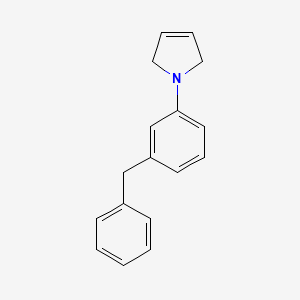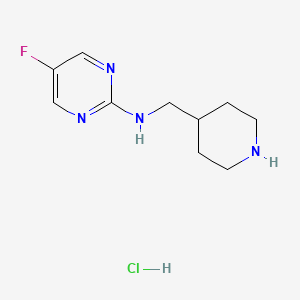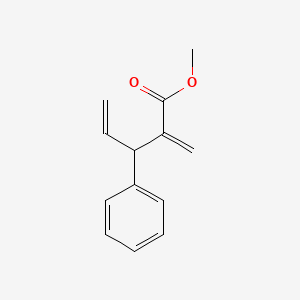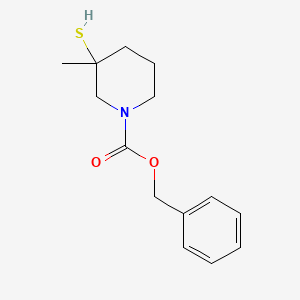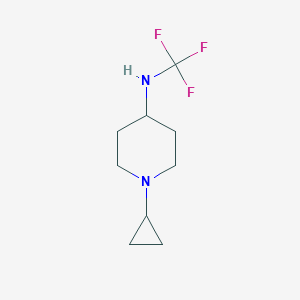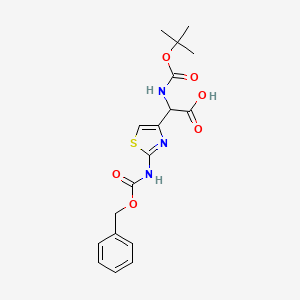![molecular formula C22H43NO3 B13970859 9-Octadecenamide, N-[2-(2-hydroxyethoxy)ethyl]-, (9Z)- CAS No. 20429-33-8](/img/structure/B13970859.png)
9-Octadecenamide, N-[2-(2-hydroxyethoxy)ethyl]-, (9Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Octadecenamide, N-[2-(2-hydroxyethoxy)ethyl]-, (9Z)- is a chemical compound with a complex structure. It contains a total of 68 bonds, including 25 non-hydrogen bonds, 2 multiple bonds, 20 rotatable bonds, 2 double bonds, 1 secondary amide (aliphatic), 1 hydroxyl group, 1 primary alcohol, and 1 ether (aliphatic)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecenamide, N-[2-(2-hydroxyethoxy)ethyl]-, (9Z)- involves several steps. The primary method includes the reaction of octadecenamide with 2-(2-hydroxyethoxy)ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is then purified using techniques like distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
9-Octadecenamide, N-[2-(2-hydroxyethoxy)ethyl]-, (9Z)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols. Substitution reactions may yield a variety of substituted amides.
Scientific Research Applications
9-Octadecenamide, N-[2-(2-hydroxyethoxy)ethyl]-, (9Z)- has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the production of various industrial products, including surfactants, lubricants, and polymers.
Mechanism of Action
The mechanism of action of 9-Octadecenamide, N-[2-(2-hydroxyethoxy)ethyl]-, (9Z)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Oleamide: A fatty acid amide with similar structural features but different functional groups.
Stearamide: Another fatty acid amide with a saturated carbon chain.
Linoleamide: A fatty acid amide with multiple double bonds in its carbon chain.
Uniqueness
9-Octadecenamide, N-[2-(2-hydroxyethoxy)ethyl]-, (9Z)- is unique due to its specific combination of functional groups, including the hydroxyl and ether groups
Properties
CAS No. |
20429-33-8 |
|---|---|
Molecular Formula |
C22H43NO3 |
Molecular Weight |
369.6 g/mol |
IUPAC Name |
(Z)-N-[2-(2-hydroxyethoxy)ethyl]octadec-9-enamide |
InChI |
InChI=1S/C22H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(25)23-18-20-26-21-19-24/h9-10,24H,2-8,11-21H2,1H3,(H,23,25)/b10-9- |
InChI Key |
ULHGTPIJYDGNHZ-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCOCCO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCOCCO |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13970776.png)
![Benzo[d][1,3]dioxol-5-yl(3-(hydroxymethyl)azetidin-1-yl)methanone](/img/structure/B13970783.png)

![N-{4-[(2-nitrophenyl)amino]phenyl}acetamide](/img/structure/B13970797.png)
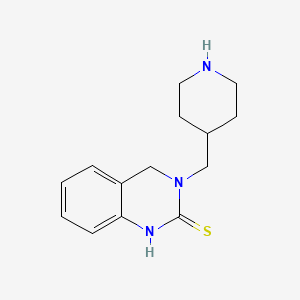
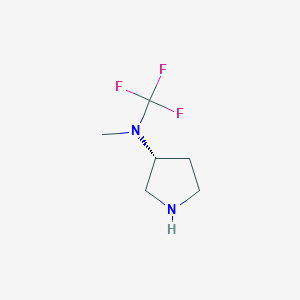
![5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13970805.png)
![5-Bromo-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13970813.png)
